methyl 4-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
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Overview
Description
METHYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with methyl 4-aminobenzoate under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate green chemistry principles, such as using environmentally benign solvents and catalysts, to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
METHYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and sensors
Mechanism of Action
The mechanism of action of METHYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chromene moiety can also interact with cellular pathways involved in oxidative stress, leading to its potential use as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Coumarins: Widely studied for their anticoagulant and anticancer properties.
Uniqueness
METHYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE stands out due to its unique combination of a chromene and benzoate moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17NO5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 4-[(7,8-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H17NO5/c1-11-4-9-15-16(22)10-17(26-18(15)12(11)2)19(23)21-14-7-5-13(6-8-14)20(24)25-3/h4-10H,1-3H3,(H,21,23) |
InChI Key |
MQOGNUIRBDAMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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